(S)-5-(4-Boc-2-methyl-1-piperazinyl)pyridin-2-amine
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Overview
Description
(S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate: (MFCD32176913) is a chemical compound with a molecular weight of 292.38. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate involves a series of chemical reactions. The synthesis typically starts with the formation of the piperazine ring, followed by the introduction of the aminopyridine moiety. The tert-butyl group is then added to the piperazine ring to form the final compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The production is carried out under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various alkyl halides and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and substituted piperazines .
Scientific Research Applications
Chemistry: In chemistry, (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It is used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other chemical products. It is also used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate
- tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate
- tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate
Uniqueness: The uniqueness of (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate lies in its specific stereochemistry and functional groups. The presence of the tert-butyl group and the aminopyridine moiety makes it a versatile compound for various applications. Its stereochemistry also plays a crucial role in its biological activity and interactions with molecular targets .
Properties
IUPAC Name |
tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-10-18(14(20)21-15(2,3)4)7-8-19(11)12-5-6-13(16)17-9-12/h5-6,9,11H,7-8,10H2,1-4H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAAKCSOXMISPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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